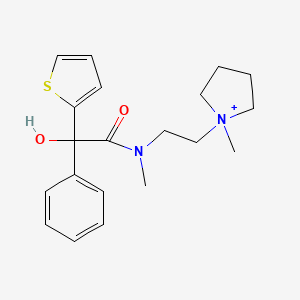
3,6-Diethyl-1,4-dioxane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diethyl-1,4-dioxane-2,5-dione is a cyclic ester compound with the molecular formula C8H12O4 It is a derivative of dioxane and is characterized by its two ethyl groups attached to the 3rd and 6th positions of the dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diethyl-1,4-dioxane-2,5-dione typically involves the cyclization of diethyl malonate with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes intramolecular cyclization to form the dioxane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Diethyl-1,4-dioxane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can yield diols or other reduced forms.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,6-Diethyl-1,4-dioxane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,6-Diethyl-1,4-dioxane-2,5-dione involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzymatic catalysis. Additionally, its cyclic structure allows it to participate in ring-opening polymerization reactions, forming long-chain polymers with unique properties.
Comparación Con Compuestos Similares
3,6-Dimethyl-1,4-dioxane-2,5-dione: A similar compound with methyl groups instead of ethyl groups.
1,4-Dioxane-2,5-dione: The parent compound without any alkyl substitutions.
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Another cyclic ester with different substitution patterns.
Uniqueness: 3,6-Diethyl-1,4-dioxane-2,5-dione is unique due to its ethyl substitutions, which impart different chemical and physical properties compared to its methyl-substituted analogs
Propiedades
Número CAS |
4374-57-6 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
3,6-diethyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C8H12O4/c1-3-5-7(9)12-6(4-2)8(10)11-5/h5-6H,3-4H2,1-2H3 |
Clave InChI |
ISCAXHDGLQCSEG-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)OC(C(=O)O1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12813299.png)

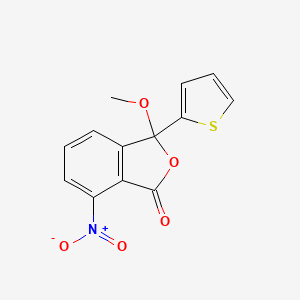

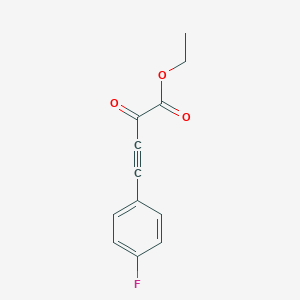
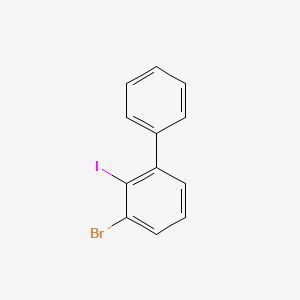
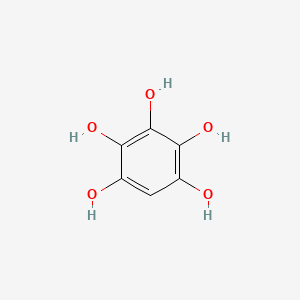
![6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12813333.png)
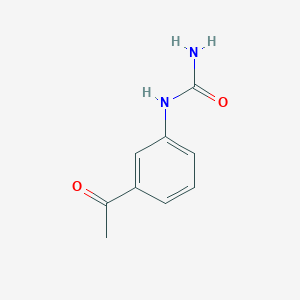

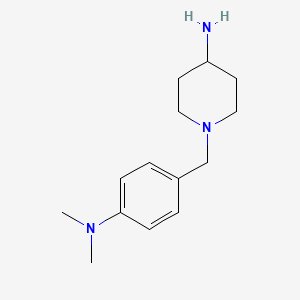
![ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12813359.png)
